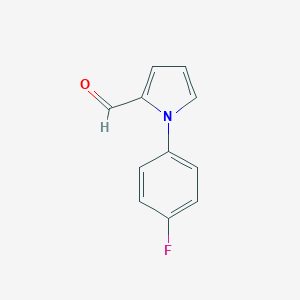

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDANDWLVCIKGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390305 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169036-71-9 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive technical overview for the synthesis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The methodologies detailed herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. Their inherent reactivity and structural features allow for further functionalization, leading to the creation of diverse molecular scaffolds with a wide range of biological activities. The introduction of a 4-fluorophenyl group at the N-1 position of the pyrrole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. This guide will focus on a reliable and efficient two-step synthetic pathway to this compound.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of the target compound is most effectively achieved through a two-step sequence:

-

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrrole. This initial step involves the construction of the N-arylpyrrole core. The Clauson-Kass reaction is the method of choice for this transformation due to its reliability and the commercial availability of the starting materials.

-

Step 2: Formylation of 1-(4-fluorophenyl)-1H-pyrrole. The second step introduces the carbaldehyde group at the C-2 position of the pyrrole ring. The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic systems like pyrroles.

Part 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrrole via the Clauson-Kass Reaction

The Clauson-Kass reaction is a robust method for the synthesis of N-substituted pyrroles from a primary amine and a 2,5-dialkoxytetrahydrofuran.[1][2][3] The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to an intermediate 1,4-dicarbonyl compound, which then undergoes condensation with the primary amine, followed by cyclization and dehydration to form the pyrrole ring.

Reaction Mechanism

Experimental Protocol: Clauson-Kass Synthesis

This protocol is adapted from established procedures for the synthesis of N-aryl pyrroles.[4]

Materials and Reagents:

-

p-Fluoroaniline

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-fluoroaniline (1.0 eq) and glacial acetic acid.

-

Stir the mixture at room temperature until the p-fluoroaniline has dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(4-fluorophenyl)-1H-pyrrole.

| Parameter | Value | Reference |

| Reactants | p-Fluoroaniline, 2,5-Dimethoxytetrahydrofuran | [4] |

| Solvent | Glacial Acetic Acid | [4] |

| Temperature | Reflux (110-120 °C) | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 70-85% | [4] |

Table 1: Reaction Parameters for the Synthesis of 1-(4-fluorophenyl)-1H-pyrrole

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| ¹H NMR | Signals corresponding to the pyrrole and fluorophenyl protons |

| ¹³C NMR | Resonances for the aromatic carbons of the pyrrole and fluorophenyl rings |

| IR (cm⁻¹) | C-H (aromatic), C=C (aromatic), C-N, C-F stretching vibrations |

Table 2: Analytical Data for 1-(4-fluorophenyl)-1H-pyrrole

Part 2: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to the aldehyde. For N-substituted pyrroles, formylation predominantly occurs at the C-2 position.

Reaction Mechanism

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on standard Vilsmeier-Haack formylation procedures for pyrroles.[5][6]

Materials and Reagents:

-

1-(4-fluorophenyl)-1H-pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

-

Cool the mixture back to 0 °C and add anhydrous DCM.

-

Add a solution of 1-(4-fluorophenyl)-1H-pyrrole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) or by recrystallization to yield this compound.

| Parameter | Value | Reference |

| Reactants | 1-(4-fluorophenyl)-1H-pyrrole, DMF, POCl₃ | [5][6] |

| Solvent | Dichloromethane (optional) | [6] |

| Temperature | 0 °C to room temperature | [6] |

| Reaction Time | 1-3 hours | [6] |

| Typical Yield | 75-90% | [6] |

Table 3: Reaction Parameters for the Vilsmeier-Haack Formylation

| Analysis | Expected Results |

| Appearance | Yellowish solid |

| ¹H NMR | Aldehydic proton singlet (~9.5 ppm), signals for pyrrole and fluorophenyl protons |

| ¹³C NMR | Aldehydic carbon resonance (~180 ppm), aromatic carbon signals |

| IR (cm⁻¹) | Strong C=O stretch (1660-1690), C-H (aldehyde, ~2820, ~2720), aromatic C-H, C=C, C-N, C-F |

Table 4: Analytical Data for this compound

Conclusion

The two-step synthesis of this compound presented in this guide, employing the Clauson-Kass and Vilsmeier-Haack reactions, offers a reliable and efficient route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights provide a solid foundation for researchers in the field of medicinal chemistry and drug development to access this and related compounds. Adherence to the described procedures, coupled with standard laboratory techniques for monitoring and purification, should ensure a high yield and purity of the final product.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS: 169036-71-9): Synthesis, Characterization, and Applications in Medicinal Chemistry

An In-depth Technical Guide for Researchers

Executive Summary

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a fluorinated heterocyclic aldehyde that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, derived from the electron-withdrawing fluorine atom and the electron-rich pyrrole ring, make it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested protocol for its synthesis via the Vilsmeier-Haack reaction, methods for its characterization, and insights into its applications in drug discovery. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable compound.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound featuring a pyrrole ring N-substituted with a 4-fluorophenyl group and a formyl (aldehyde) group at the C2 position of the pyrrole. This substitution pattern establishes a key synthetic handle for further molecular elaboration.

The CAS Number for this compound is 169036-71-9 .[1] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 169036-71-9 | [1][2] |

| Molecular Formula | C₁₁H₈FNO | [1][2] |

| Molecular Weight | 189.19 g/mol | [1][2] |

| Appearance | Typically a pale yellow solid | [3] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (2-8°C recommended) | [2][4] |

| SMILES | O=Cc1cccn1c2ccc(F)cc2 | [2] |

| InChI Key | Not explicitly found, but related structures are available. |

Synthesis via Vilsmeier-Haack Reaction: Mechanism and Rationale

The most reliable and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5][6] This reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9]

Causality of Reagent Selection:

-

1-(4-fluorophenyl)-1H-pyrrole (Substrate): The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair significantly increases the electron density at the C2 and C5 positions, with the C2 position being kinetically favored for substitution.

-

Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃): These reagents react in situ to form the active electrophile, the (chloromethylene)dimethyliminium chloride salt, commonly known as the Vilsmeier reagent .[6][7] DMF serves as the source of the formyl group, while POCl₃ acts as a powerful Lewis acid and dehydrating agent, activating the amide carbonyl of DMF to facilitate the formation of the electrophilic iminium ion. The Vilsmeier reagent is a relatively mild electrophile, which makes it selective for highly activated rings like pyrrole, preventing over-reaction or decomposition.[6]

The reaction proceeds via a two-stage mechanism:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the chloroiminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich C2 position of the N-aryl pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton re-aromatizes the ring, forming an iminium salt intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[9]

Caption: Vilsmeier-Haack reaction pathway.

Self-Validating Synthetic Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and verification of this compound. Each step includes built-in checks to ensure reaction completion and product purity.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-(4-fluorophenyl)-1H-pyrrole | 161.17 | 10.0 g | 62.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 10.5 g (6.4 mL) | 68.2 | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Reagent & Solvent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

| Sodium Acetate (NaOAc) | 82.03 | 25.4 g | 310 | Quenching/Buffer |

| Water (H₂O) | 18.02 | 200 mL | - | Workup |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | Drying Agent |

Experimental Procedure

-

Vilsmeier Reagent Preparation: To a three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (50 mL). Cool the flask to 0°C in an ice-water bath. Add POCl₃ (6.4 mL, 68.2 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 1-(4-fluorophenyl)-1H-pyrrole (10.0 g, 62.0 mmol) in anhydrous DCM (100 mL). Add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Self-Validation Check 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete upon the disappearance of the starting pyrrole spot.

-

-

Workup and Hydrolysis: Cool the reaction mixture back to 0°C. Slowly and carefully add a solution of sodium acetate (25.4 g) in water (200 mL) to quench the reaction and hydrolyze the iminium intermediate. An exothermic reaction will occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Self-Validation Check 2: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) or by recrystallization from an ethanol/water mixture to obtain the pure product.

-

-

Final Characterization: Dry the purified product under vacuum. Record the final mass and calculate the yield. Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for synthesis.

Spectroscopic Characterization and Data

Structural elucidation and purity confirmation are achieved through standard spectroscopic techniques. The expected data for this compound are tabulated below, based on characteristic values for similar N-aryl pyrrole aldehydes.[10]

| Technique | Expected Data and Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.6 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.5 ppm (m, 2H): Aromatic protons on the fluorophenyl ring ortho to the pyrrole nitrogen.δ ~7.2 ppm (m, 2H): Aromatic protons on the fluorophenyl ring meta to the pyrrole nitrogen.δ ~7.1 ppm (dd, 1H): Pyrrole proton at C5.δ ~7.0 ppm (dd, 1H): Pyrrole proton at C3.δ ~6.4 ppm (dd, 1H): Pyrrole proton at C4. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~180 ppm: Aldehyde carbonyl carbon.δ ~160 ppm (d, J≈250 Hz): Fluorine-bearing carbon of the phenyl ring.δ ~135-140 ppm: Quaternary carbons.δ ~110-130 ppm: Aromatic and pyrrole carbons. |

| FT-IR (KBr, cm⁻¹) | ~3100-3150 cm⁻¹: C-H stretching (aromatic/pyrrole).~1660-1680 cm⁻¹: Strong C=O stretching of the aldehyde.~1500-1600 cm⁻¹: C=C stretching (aromatic/pyrrole).~1220-1240 cm⁻¹: C-F stretching. |

| Mass Spec. (ESI+) | m/z: 190.06 [M+H]⁺, 212.04 [M+Na]⁺. |

Applications in Drug Discovery and Organic Synthesis

Pyrrole-2-carbaldehydes are highly valuable intermediates in medicinal chemistry.[11] The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, including:

-

Reductive Amination: To form substituted amines.

-

Wittig Olefination: To create carbon-carbon double bonds.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Condensation Reactions: To build larger heterocyclic systems.

The presence of the 4-fluorophenyl group is particularly significant in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability. While this specific isomer is a building block, related compounds like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde are known, crucial intermediates in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat acid-related diseases.[12][13][14][15] This highlights the potential of fluorinated N-aryl pyrrole aldehydes as key precursors for developing novel therapeutic agents.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on safety data sheets for this and structurally related compounds, the following precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][16]

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe dust or vapors.[3] Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Handle in accordance with good industrial hygiene and safety practices.[16]

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store under an inert atmosphere to maintain stability.[2][4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.at [fishersci.at]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and potential applications of the heterocyclic compound 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Molecular Characteristics

This compound is an aromatic aldehyde featuring a pyrrole ring N-substituted with a 4-fluorophenyl group. The presence of the aldehyde functional group and the fluorinated phenyl ring imparts specific reactivity and physical properties to the molecule, making it a valuable intermediate in the synthesis of more complex molecular architectures.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source/Notes |

| CAS Number | 169036-71-9 | [1] |

| Molecular Formula | C₁₁H₈FNO | [1] |

| Molecular Weight | 189.19 g/mol | [2] |

| Appearance | Not explicitly stated in experimental sources. Predicted to be a solid. | General knowledge for similar small organic molecules. |

| Melting Point | No experimental data available in the search results. | |

| Boiling Point | No experimental data available in the search results. | |

| Solubility | No quantitative experimental data available. Predicted to have some solubility in a range of organic solvents due to its dual polar and nonpolar characteristics.[3] | [3] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [4] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely applicable method for the synthesis of N-aryl pyrrole-2-carbaldehydes involves the reaction of a primary aromatic amine with a suitable pyrrole precursor. A plausible synthetic route is the reaction of 4-fluoroaniline with 2-formylpyrrole or a derivative.

The Paal-Knorr synthesis is a classical and versatile method for constructing the pyrrole ring, which could be adapted for this synthesis.[5] Alternatively, a Vilsmeier-Haack reaction on N-(4-fluorophenyl)pyrrole would yield the desired aldehyde.

Conceptual Synthetic Workflow:

A potential synthetic approach could involve the following logical steps:

Caption: Conceptual synthetic pathway to this compound.

Purification:

Purification of the crude product would typically be achieved through standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Spectroscopic Characterization

Detailed experimental spectra for this compound were not available in the search results. However, based on the known spectral data of related compounds, the following characteristic peaks can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrrole ring protons, and the protons of the 4-fluorophenyl group.

-

Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

-

Pyrrole Ring Protons: Three distinct signals, likely multiplets, in the aromatic region (δ 6.0-7.5 ppm). The coupling patterns would be informative of their relative positions.

-

4-Fluorophenyl Protons: Two sets of signals, appearing as doublets of doublets or multiplets due to both proton-proton and proton-fluorine coupling, in the aromatic region (δ 7.0-7.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 180-190 ppm.

-

Aromatic and Pyrrole Carbons: A series of signals in the δ 110-150 ppm range. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.[6]

-

C-H Stretch (Aromatic and Pyrrole): Bands typically appear above 3000 cm⁻¹.

-

C-F Stretch: An absorption in the fingerprint region, generally between 1000-1300 cm⁻¹.

-

C-N Stretch: Expected in the fingerprint region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (189.19 g/mol ) is expected.

-

Fragmentation: Common fragmentation pathways for pyrrole derivatives may involve the loss of the aldehyde group (CHO), the fluorophenyl ring, or cleavage of the pyrrole ring.[8][9]

Applications in Drug Discovery and Medicinal Chemistry

Pyrrole and its derivatives are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[5][10][11][12] The introduction of a fluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[13]

While specific biological activities for this compound have not been detailed in the provided search results, it serves as a valuable intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications, including but not limited to:

-

Anticancer Agents: Pyrrole derivatives have been investigated for their potential as anticancer agents.[10][14]

-

Anti-inflammatory Drugs: The pyrrole nucleus is a feature in some anti-inflammatory compounds.[15]

-

Antimicrobial Agents: Various pyrrole-containing compounds have demonstrated antibacterial and antifungal properties.[10]

The aldehyde functional group of this compound is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the construction of diverse compound libraries for biological screening.

Logical Flow for Derivative Synthesis:

Caption: Potential synthetic transformations of the aldehyde group for generating diverse derivatives.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with eyes or skin, rinse immediately with plenty of water. For inhalation, move to fresh air. If swallowed, seek medical attention.[1]

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[1]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structural features, including the reactive aldehyde group and the fluorine-substituted phenyl ring, make it an attractive starting material for the development of novel bioactive compounds. Further research to fully characterize its physical properties and explore its utility in the synthesis of new therapeutic agents is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound – porphyrin-systems [porphyrin-systems.com]

- 5. nbinno.com [nbinno.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. rsc.org [rsc.org]

An In-Depth Technical Guide to 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical properties, provides detailed synthetic protocols, and explores its role as a crucial building block in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of the Pyrrole Scaffold

Heterocyclic compounds are foundational to the discovery of new drugs, with the pyrrole ring being a particularly privileged scaffold.[1] This five-membered aromatic heterocycle is a constituent of many natural products and commercial drugs, demonstrating a broad spectrum of biological activities.[2] The versatility of the pyrrole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound emerges as a compound of interest due to the synergistic combination of the pyrrole nucleus, an aldehyde functional group, and a fluorophenyl substituent. The fluorine atom, in particular, can enhance metabolic stability and binding affinity, making this molecule an attractive starting point for drug design.

Core Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C11H8FNO | [3] |

| Molecular Weight | 189.19 g/mol | [3][4] |

| CAS Number | 169036-71-9 | [4] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [3][5] |

These fundamental properties are critical for accurate experimental design, including reaction stoichiometry, solution preparation, and ensuring the long-term stability of the compound.

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a well-established area of organic chemistry. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like pyrrole.[6]

Conceptual Workflow for Synthesis

The synthesis of this compound can be conceptualized as a two-step process: the formation of the N-aryl pyrrole followed by formylation.

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrrole

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (DMF). Cool the flask in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the internal temperature between 10-20°C. Stir for 15 minutes after the addition is complete to allow for the formation of the Vilsmeier reagent.[6]

-

Substrate Addition: Add a solution of 1-(4-fluorophenyl)-1H-pyrrole in an appropriate solvent (e.g., ethylene dichloride) to the stirred, cooled mixture over a period of one hour.[6]

-

Reaction: After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Work-up: Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes with vigorous stirring.[6]

-

Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous phase with a suitable organic solvent (e.g., ether). Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over an anhydrous salt (e.g., magnesium sulfate). The crude product can be purified by recrystallization or chromatography.

Causality: The Vilsmeier-Haack reaction is chosen for its high efficiency in formylating electron-rich aromatic rings. The electrophilic Vilsmeier reagent is readily attacked by the π-electrons of the pyrrole ring, leading to the desired aldehyde.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical steps. The following are expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-9.8 ppm), as well as multiplets for the protons on the pyrrole and fluorophenyl rings.[7] The coupling patterns of the pyrrole protons provide information about the substitution pattern.

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), along with signals for the aromatic carbons of both rings.[8]

-

¹⁹F NMR: The fluorine NMR will exhibit a signal corresponding to the fluorine atom on the phenyl ring, providing a clear indication of its presence and chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1660-1680 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z 189.19.[9]

Applications in Drug Development and Research

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Key Intermediate

This compound serves as a crucial building block for various drug candidates. For instance, related pyrrole-3-carbaldehyde derivatives are instrumental in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, which are used to treat acid-related gastrointestinal disorders.[10][11] The aldehyde group provides a reactive handle for further chemical transformations, such as reductive amination, to introduce new functional groups and build molecular complexity.

Antimicrobial and Anticancer Research

Pyrrole derivatives have shown promise as antibacterial and anticancer agents.[1][2] The structural motif of this compound can be incorporated into larger molecules to explore their potential as novel therapeutics in these areas.

Workflow for a Potential Application

Caption: Reductive amination workflow for library synthesis.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[12]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, accessible synthetic routes, and reactive functionality make it an important tool for researchers and drug development professionals. A thorough understanding of its chemistry and safe handling is paramount to unlocking its full potential in the creation of novel and impactful molecules.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound – porphyrin-systems [porphyrin-systems.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 10. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | 881674-56-2 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 1-(2-FLUOROPHENYL)-1H-PYRROLE-2-CARBOXALDEHYDE | 132407-65-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel heterocyclic compounds is of paramount importance. 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, a molecule featuring a pyrrole core N-substituted with a fluorophenyl group and possessing a reactive carbaldehyde function, represents a significant scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, making the unambiguous confirmation of its molecular architecture a critical first step in any research and development endeavor.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.

Synthetic Strategy: A Two-Step Approach to the Core Scaffold

The synthesis of this compound is efficiently achieved through a two-step sequence: the construction of the N-arylpyrrole ring followed by its formylation. This approach allows for the strategic introduction of the desired functionalities.

-

Paal-Knorr Synthesis of 1-(4-fluorophenyl)-1H-pyrrole: The initial step involves the formation of the pyrrole ring via the Paal-Knorr synthesis.[1][2] This classic condensation reaction joins a 1,4-dicarbonyl compound with a primary amine, in this case, 4-fluoroaniline, to construct the heterocyclic core. The choice of the Paal-Knorr reaction is predicated on its reliability and versatility in generating substituted pyrroles from readily available starting materials.[1][2]

-

Vilsmeier-Haack Formylation: Following the successful synthesis of the N-arylpyrrole, a formyl group is introduced at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.[3] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic substitution on the electron-rich pyrrole ring.[3] The regioselectivity for the C2 position is driven by the electronic properties of the pyrrole ring, which favor electrophilic attack at the position adjacent to the nitrogen atom.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: The Pillars of Structure Elucidation

The definitive confirmation of the molecular structure of this compound relies on a synergistic application of various spectroscopic techniques. Each method provides unique and complementary information, which, when combined, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons of the pyrrole ring, and the protons of the 4-fluorophenyl group. The anticipated chemical shifts and coupling patterns are crucial for confirming the connectivity of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | - |

| Pyrrole H5 | 7.2 - 7.4 | Doublet of doublets (dd) | ~2.5, ~1.5 |

| Pyrrole H3 | 7.0 - 7.2 | Doublet of doublets (dd) | ~4.0, ~1.5 |

| Pyrrole H4 | 6.3 - 6.5 | Doublet of doublets (dd) | ~4.0, ~2.5 |

| Fluorophenyl (ortho to F) | 7.1 - 7.3 | Triplet (t) or Multiplet (m) | ~8.5 |

| Fluorophenyl (meta to F) | 7.4 - 7.6 | Multiplet (m) | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The observation of these signals, with their characteristic multiplicities and integration values, provides strong evidence for the proposed structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A high-resolution NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 179 - 182 |

| Fluorophenyl (C-F) | 160 - 165 (d, ¹JCF ≈ 245-255 Hz) |

| Pyrrole C2 | 132 - 135 |

| Fluorophenyl (ipso-C) | 135 - 138 (d, ⁴JCF ≈ 3-4 Hz) |

| Fluorophenyl (ortho to F) | 128 - 131 (d, ³JCF ≈ 8-9 Hz) |

| Pyrrole C5 | 125 - 128 |

| Pyrrole C3 | 115 - 118 |

| Fluorophenyl (meta to F) | 116 - 119 (d, ²JCF ≈ 22-23 Hz) |

| Pyrrole C4 | 110 - 112 |

Note: The signals for the fluorophenyl carbons will appear as doublets due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| C=O stretch (aldehyde) | 1660 - 1680 | Confirms the presence of the carbaldehyde group. |

| C-H stretch (aromatic/pyrrole) | 3000 - 3100 | Indicates the presence of aromatic C-H bonds. |

| C=C stretch (aromatic/pyrrole) | 1450 - 1600 | Characteristic of the aromatic rings. |

| C-N stretch | 1300 - 1350 | Associated with the pyrrole ring. |

| C-F stretch | 1150 - 1250 | Strong absorption confirming the fluorophenyl group. |

The presence of a strong absorption band in the region of 1660-1680 cm⁻¹ is a key diagnostic feature for the aldehyde carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 189.19 g/mol . A prominent peak at or near this m/z value in the mass spectrum corresponds to the molecular ion.

-

Fragmentation Pattern: The molecule is expected to fragment in a characteristic manner. Key fragments may include the loss of the formyl group (-CHO, 29 Da) and fragmentation of the pyrrole or fluorophenyl rings.

Caption: Logic flow for the spectroscopic structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that integrates rational synthetic design with a suite of powerful analytical techniques. The Paal-Knorr synthesis and Vilsmeier-Haack formylation provide a reliable route to the target molecule. The subsequent and thorough analysis by ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently synthesize and characterize this important heterocyclic compound, paving the way for its further exploration in various scientific disciplines.

References

A Technical Guide to the Spectroscopic Characterization of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The pyrrole scaffold is a key component in numerous natural products and pharmaceuticals.[1] Accurate and comprehensive characterization of such molecules is paramount for drug discovery and development, ensuring structural integrity and enabling the elucidation of structure-activity relationships. This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed to serve as a practical reference for researchers, offering not only predicted spectral data based on established principles but also detailed experimental protocols and interpretive guidance.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

A. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. These predictions are based on typical chemical shift values for substituted pyrroles and aromatic compounds.[1][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.60 | s | 1H | H-6 (Aldehyde) |

| ~7.45 | m | 2H | H-2', H-6' (Fluorophenyl) |

| ~7.20 | m | 2H | H-3', H-5' (Fluorophenyl) |

| ~7.10 | dd | 1H | H-5 (Pyrrole) |

| ~6.95 | dd | 1H | H-3 (Pyrrole) |

| ~6.30 | t | 1H | H-4 (Pyrrole) |

Causality of Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for NMR analysis of moderately polar organic compounds like N-arylpyrroles due to its excellent dissolving power and the single carbon signal that does not interfere with the sample's signals.[2]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reference point for all other chemical shifts.

-

Aldehydic Proton (H-6): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet at a high chemical shift, typically around 9.5-10.0 ppm.[3]

-

Fluorophenyl Protons (H-2', H-3', H-5', H-6'): The protons on the 4-fluorophenyl ring will appear in the aromatic region (7.0-8.0 ppm). Due to the symmetry of the para-substituted ring, two distinct signals are expected, each integrating to two protons. These will likely appear as multiplets due to coupling with each other and with the fluorine atom.

-

Pyrrole Ring Protons (H-3, H-4, H-5): The protons on the pyrrole ring are in distinct chemical environments. H-5 is adjacent to the nitrogen and is expected to be the most downfield of the three. H-3 is adjacent to the electron-withdrawing aldehyde group and will also be deshielded. H-4, situated between two CH groups, is expected to be the most upfield of the pyrrole protons. The signals will appear as doublets of doublets or a triplet due to coupling with neighboring protons.

B. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

The predicted ¹³C NMR spectrum in CDCl₃ is detailed below, based on typical chemical shifts for substituted pyrroles and aromatic compounds.[5][6][7]

| Chemical Shift (δ, ppm) | Assignment |

| ~180.0 | C-6 (Aldehyde C=O) |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-4' (C-F) |

| ~135.0 | C-1' |

| ~132.0 | C-2 |

| ~129.0 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| ~125.0 | C-5 |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |

| ~112.0 | C-3 |

| ~110.0 | C-4 |

-

Carbonyl Carbon (C-6): The aldehyde carbonyl carbon is the most deshielded carbon and will appear at a very high chemical shift, typically between 180-200 ppm.[8]

-

Fluorophenyl Carbons: The carbons of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF). The other carbons will show smaller two- and three-bond couplings.

-

Pyrrole Ring Carbons: The chemical shifts of the pyrrole carbons are influenced by the substituents. C-2, being attached to both the nitrogen and the aldehyde group, will be significantly downfield. C-5, adjacent to the nitrogen, will also be downfield. C-3 and C-4 will appear at higher field strengths.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The predicted significant IR absorption bands for this compound are listed below. These predictions are based on characteristic vibrational frequencies for aldehydes, aromatic rings, and pyrrole derivatives.[9][10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |

| ~1670 | Strong | Aldehyde C=O stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1220 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

-

Aldehyde Group: The most characteristic absorption will be the strong C=O stretching band around 1670 cm⁻¹. The presence of two weak bands in the 2850-2700 cm⁻¹ region, due to Fermi resonance of the aldehyde C-H stretch, is also a key indicator of an aldehyde.

-

Aromatic Rings: The C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹. The C=C stretching vibrations within the rings will give rise to absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Bond: A strong absorption band due to the C-F stretching vibration is expected around 1220 cm⁻¹.

-

Pyrrole Ring: The C-N stretching and other ring vibrations will contribute to the fingerprint region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

For this compound (Molecular Weight: 189.19 g/mol ), the following fragments are predicted under Electron Ionization (EI).

| m/z | Predicted Fragment |

| 189 | [M]⁺ (Molecular Ion) |

| 188 | [M-H]⁺ |

| 160 | [M-CHO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 68 | [C₄H₄N]⁺ (Pyrrole radical cation) |

-

Molecular Ion Peak ([M]⁺): The peak at m/z 189 corresponds to the intact molecule with one electron removed. The presence of a nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.

-

[M-H]⁺ Peak: A peak at m/z 188 is expected due to the loss of the aldehydic hydrogen radical, which is a common fragmentation pathway for aldehydes.

-

[M-CHO]⁺ Peak: Loss of the entire formyl group (CHO) would result in a fragment at m/z 160.

-

Fluorophenyl Cation: Cleavage of the bond between the pyrrole nitrogen and the fluorophenyl ring could lead to a fragment at m/z 95, corresponding to the fluorophenyl cation.

-

Pyrrole Fragment: The pyrrole ring fragment could also be observed.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

-

Ionization:

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

-

Mass Analysis:

-

Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.

-

-

Detection:

-

Detect the ions to generate the mass spectrum.

-

IV. Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its unequivocal structural characterization. This guide serves as a foundational resource for researchers, enabling the confident identification and further development of this and related compounds.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. compoundchem.com [compoundchem.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the ¹H NMR Spectrum of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

This document provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This guide moves beyond a simple peak list, offering a detailed interpretation grounded in the fundamental principles of NMR and extensive reference data for analogous chemical structures.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical tool for determining the structure of organic molecules. For a compound like this compound, with its distinct aromatic and heterocyclic moieties, ¹H NMR provides critical information regarding the electronic environment, connectivity, and spatial relationships of its protons.

The molecule consists of three key structural fragments, each with characteristic NMR signatures:

-

A pyrrole-2-carbaldehyde core.

-

A 1,4-disubstituted (para) fluorophenyl group .

-

The N-aryl linkage that electronically connects these two rings.

A thorough analysis of the chemical shifts (δ), scalar (J) coupling constants, and signal integrations allows for an unambiguous assignment of each proton, confirming the molecular identity and purity.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount. The following protocol outlines a self-validating system for obtaining reliable data for this class of molecule.

Sample Preparation and Instrumentation

-

Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with analyte signals.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube : Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Instrumentation : The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Temperature : Maintain a constant temperature, typically 298 K (25 °C).

-

Scans : Accumulate 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : Use a delay of 2-5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the data acquisition process.

Spectral Interpretation and Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the 8 distinct protons. The analysis is broken down by the structural motifs.

The Aldehyde Proton (CHO)

The proton of the aldehyde group is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the carbonyl oxygen and its anisotropic field.

-

Chemical Shift (δ) : Expected to be a singlet in the range of 9.50 - 9.60 ppm . In the parent pyrrole-2-carbaldehyde, this proton appears around 9.50 ppm.[1][2] The N-phenyl substituent will have a minor electronic influence on this position.

-

Multiplicity : Singlet (s) . It has no adjacent proton neighbors to couple with. A very small long-range coupling to H5 is sometimes observed but often not resolved.

Pyrrole Ring Protons (H3, H4, H5)

The protons on the pyrrole ring form a three-spin system, modified by the N-substituent. Their chemical shifts are influenced by the ring's aromaticity and the electron-withdrawing aldehyde group.

-

H5 Proton : This proton is adjacent to the nitrogen and ortho to the aldehyde group. It is expected to be the most downfield of the pyrrole ring protons.

-

Chemical Shift (δ) : Approximately 7.20 - 7.30 ppm .

-

Multiplicity : Doublet of doublets (dd) . It couples to both H4 (³J ≈ 2.4-2.7 Hz) and H3 (⁴J ≈ 1.5-1.8 Hz).[3]

-

-

H3 Proton : This proton is adjacent to the aldehyde group.

-

Chemical Shift (δ) : Approximately 7.00 - 7.10 ppm .

-

Multiplicity : Doublet of doublets (dd) . It couples to H4 (³J ≈ 3.6-4.0 Hz) and H5 (⁴J ≈ 1.5-1.8 Hz).[1]

-

-

H4 Proton : This proton is positioned between H3 and H5.

-

Chemical Shift (δ) : Approximately 6.30 - 6.40 ppm . This is the most upfield of the pyrrole protons, consistent with its position relative to the electron-withdrawing groups.[1]

-

Multiplicity : Doublet of doublets (dd) or a triplet (t) if the coupling constants to H3 and H5 are nearly identical. It couples to H3 (³J ≈ 3.6-4.0 Hz) and H5 (³J ≈ 2.4-2.7 Hz).

-

4-Fluorophenyl Ring Protons (H2'/H6' and H3'/H5')

The fluorophenyl ring presents a classic AA'BB' spin system due to symmetry, further complicated by coupling to the ¹⁹F nucleus.

-

H2'/H6' Protons : These protons are ortho to the nitrogen-linked carbon.

-

Chemical Shift (δ) : Approximately 7.40 - 7.50 ppm .

-

Multiplicity : Doublet of doublets (dd) or a multiplet (m) . They exhibit ortho coupling to H3'/H5' (³J_HH ≈ 8.5-9.0 Hz) and coupling to the fluorine atom (⁴J_HF ≈ 4.5-5.0 Hz).

-

-

H3'/H5' Protons : These protons are meta to the nitrogen-linked carbon and ortho to the fluorine atom.

-

Chemical Shift (δ) : Approximately 7.15 - 7.25 ppm . The strong electron-donating effect of fluorine shields these protons, shifting them upfield relative to the H2'/H6' protons.

-

Multiplicity : Triplet (t) or doublet of doublets (dd) , often appearing as a triplet due to similar coupling constants. They exhibit ortho coupling to H2'/H6' (³J_HH ≈ 8.5-9.0 Hz) and ortho coupling to the fluorine atom (³J_HF ≈ 8.5-9.0 Hz).[4]

-

Summary of Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound in CDCl₃.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| CHO | 9.50 - 9.60 | s | - | 1H |

| H2', H6' | 7.40 - 7.50 | dd (or m) | ³J_HH ≈ 8.8 Hz, ⁴J_HF ≈ 4.8 Hz | 2H |

| H5 | 7.20 - 7.30 | dd | ³J_H4H5 ≈ 2.5 Hz, ⁴J_H3H5 ≈ 1.7 Hz | 1H |

| H3', H5' | 7.15 - 7.25 | t (or dd) | ³J_HH ≈ 8.8 Hz, ³J_HF ≈ 8.8 Hz | 2H |

| H3 | 7.00 - 7.10 | dd | ³J_H3H4 ≈ 3.8 Hz, ⁴J_H3H5 ≈ 1.7 Hz | 1H |

| H4 | 6.30 - 6.40 | dd (or t) | ³J_H3H4 ≈ 3.8 Hz, ³J_H4H5 ≈ 2.5 Hz | 1H |

Key Coupling Interactions

The spin-spin coupling network provides definitive proof of the proton assignments. The diagram below visualizes the key through-bond interactions.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, integration, and coupling patterns, a complete and unambiguous assignment of all protons is achievable. The distinct signals from the aldehyde, the three-spin system of the pyrrole ring, and the characteristic AA'BB'X pattern of the fluorophenyl ring serve as a comprehensive fingerprint for this molecule. This guide provides the foundational knowledge and expected values to assist researchers in the confident identification and characterization of this compound.

References

13C NMR analysis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the 13C NMR Analysis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive technical overview of the principles, experimental protocols, and data interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. It is designed for researchers and scientists in organic chemistry and drug development who require a robust methodology for the structural elucidation of complex heterocyclic compounds.

Foundational Principles: Predicting the ¹³C NMR Spectrum

The chemical structure of this compound presents a unique electronic environment, the understanding of which is paramount for accurate spectral prediction and assignment. The spectrum is influenced by three key structural motifs: the pyrrole ring, the N-substituted 4-fluorophenyl group, and the C2-substituted carbaldehyde group.

The Pyrrole Ring System

The five-membered pyrrole ring is an electron-rich aromatic system. However, the attachment of two potent electron-withdrawing groups—the N-aryl substituent and the C2-carbaldehyde—significantly modulates the electron density and, consequently, the chemical shifts of the ring carbons.[1] The carbaldehyde group at the C2 position is expected to deshield the adjacent C3 and C5 carbons through its inductive and mesomeric effects.[2] Similarly, the N-phenyl group decreases the nitrogen lone pair's availability to the pyrrole ring, leading to a general deshielding of all pyrrole carbons compared to unsubstituted pyrrole.[1]

The 4-Fluorophenyl Substituent

The fluorine atom on the phenyl ring introduces two critical effects. Firstly, its high electronegativity induces strong deshielding of the directly attached (ipso) carbon, C1'. Secondly, and more diagnostically, the spin-active ¹⁹F nucleus couples with the ¹³C nuclei through one or more bonds, resulting in characteristic splitting patterns (doublets or triplets) in the proton-decoupled ¹³C spectrum.[3] The magnitude of this J-coupling (¹JCF, ²JCF, ³JCF, ⁴JCF) is highly predictable and instrumental in assigning the phenyl ring carbons.[4]

The Carbaldehyde Group

The carbonyl carbon of an aldehyde (CHO) is highly deshielded due to the double bond to an electronegative oxygen atom and sp² hybridization.[5] It consistently appears far downfield in the ¹³C NMR spectrum, typically in the 180-200 ppm range, making its assignment unambiguous.[6]

Predicted ¹³C NMR Spectral Data

Based on established substituent chemical shift (SCS) effects for substituted pyrroles and fluorinated aromatic compounds, a predicted ¹³C NMR spectrum for this compound in CDCl₃ is summarized below.[2][3][7]

Table 1: Predicted ¹³C Chemical Shifts and Assignments

| Carbon No. | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Predicted J_CF (Hz) | Assignment Rationale |

| C=O | ~181 | Singlet | - | Highly deshielded aldehyde carbonyl carbon.[6] |

| C4' | ~163 | Doublet | ¹JCF ≈ 250 | Ipso-carbon directly bonded to fluorine; large one-bond coupling.[3] |

| C2 | ~133 | Singlet | - | Quaternary pyrrole carbon attached to the electron-withdrawing CHO group. |

| C1' | ~135 | Doublet | ⁴JCF ≈ 3-4 | Quaternary phenyl carbon; small four-bond coupling to fluorine. |

| C5 | ~131 | Singlet | - | Pyrrole carbon deshielded by adjacent nitrogen and C=O conjugation effect.[2] |

| C2'/C6' | ~128 | Doublet | ²JCF ≈ 8-9 | Ortho-carbons to fluorine; significant two-bond coupling. |

| C4 | ~125 | Singlet | - | Pyrrole carbon influenced by the N-aryl group. |

| C3'/C5' | ~117 | Doublet | ³JCF ≈ 22-23 | Meta-carbons to fluorine; large three-bond coupling. |

| C3 | ~113 | Singlet | - | Pyrrole carbon shielded relative to C4/C5 but deshielded by adjacent C2. |

A Self-Validating Experimental Protocol

This protocol is designed to ensure high-quality, reproducible data. Each step includes internal checks to validate the process.

Sample Preparation

-

Mass Measurement: Accurately weigh 20-50 mg of the compound. A higher concentration is necessary for ¹³C NMR due to the low 1.1% natural abundance of the isotope.[8]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: The solvent peak (CDCl₃ at δ ≈ 77.16 ppm) serves as a primary internal reference for chemical shift calibration. Tetramethylsilane (TMS) can be added as a secondary standard (δ = 0.00 ppm) if absolute precision is required.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil range (typically ~4-5 cm).

NMR Data Acquisition

The following parameters are typical for a 400 or 500 MHz spectrometer and may require optimization.[9]

-

Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming. A stable lock and well-shimmed sample are critical for achieving high resolution and a symmetrical peak shape, which is the first validation of instrument setup.

-

Tuning and Matching: Tune and match the ¹³C probe to the sample. This ensures maximum energy transfer and sensitivity.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to ~240-250 ppm to cover the entire expected range of chemical shifts.

-

Number of Scans (NS): Start with a minimum of 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which often have weaker signals.[10]

-

Relaxation Delay (d1): Set a delay of 2 seconds. This allows for sufficient, though not complete, relaxation of most carbon nuclei between pulses. For strictly quantitative analysis, this delay would need to be increased to at least 5 times the longest T1 relaxation time, and inverse-gated decoupling would be employed to suppress the NOE.[11][12]

-

Acquisition Time (AQ): Typically 1-2 seconds, determined by the spectral width and number of data points.

-

-

Initiate Acquisition: Start the experiment.

Data Processing

-

Fourier Transformation: Apply an exponential multiplying function (line broadening, LB ≈ 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Carefully perform automated and/or manual phase correction to ensure all peaks are in the positive absorptive phase.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Visualization of Structure and Workflow

Diagrams are essential for visualizing molecular structure and experimental processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. nmr.ceitec.cz [nmr.ceitec.cz]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Mass Spectrometry of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and expected fragmentation patterns of this compound, ensuring a blend of scientific rigor and actionable insights.

Introduction and Analytical Significance